molecular formula C20H14O3 B039041 3-(4-Methoxyphenyl)benzo[f]chromen-1-one CAS No. 125240-02-0

3-(4-Methoxyphenyl)benzo[f]chromen-1-one

Cat. No. B039041
M. Wt: 302.3 g/mol
InChI Key: LNVFIVSNGPLFPU-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)benzo[f]chromen-1-one” is a heterobicyclic compound . It is a derivative of chromanone, which is an important and interesting compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

The synthesis of “3-(4-Methoxyphenyl)benzo[f]chromen-1-one” and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 19 3H-benzo[f]chromen chalcone derivatives from 2-hydroxy-1-naphthaldehyde as the starting material . The structures of these compounds were confirmed by IR, 1H NMR, 13C NMR, and ESI-MS analyses .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)benzo[f]chromen-1-one” has been analyzed in several studies . It has a molecular formula of C20H14O3 . The compound crystallizes in a monoclinic space group .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)benzo[f]chromen-1-one” have been studied . For example, benzylidene derivatives C-3-substituted 3-(benzo[1,3]dioxol-5-ylmethylene)-7-hydroxychroman-4-one, a 3-benzylidene-4-chromanone exhibited significant antibacterial activity against gram-positive and gram-negative bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)benzo[f]chromen-1-one” include an average mass of 302.323 Da and a monoisotopic mass of 302.094299 Da .

Future Directions

The future directions for the research on “3-(4-Methoxyphenyl)benzo[f]chromen-1-one” could involve more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this compound could be a valuable template in drug designing and development .

properties

IUPAC Name

3-(4-methoxyphenyl)benzo[f]chromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-17(21)20-16-5-3-2-4-13(16)8-11-18(20)23-19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFIVSNGPLFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)benzo[f]chromen-1-one

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